molecular formula C12H18N2 B13156076 N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine

N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine

Cat. No.: B13156076
M. Wt: 190.28 g/mol
InChI Key: XAYNYTIPWPILBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a chemical building block of interest in medicinal chemistry and organic synthesis. This compound features a fused bicyclic structure, combining a tetrahydroindole scaffold, a privileged structure in drug discovery , with a cyclobutylamine moiety. The 4,5,6,7-tetrahydro-1H-indole core provides a semi-saturated ring system that can influence the molecule's conformation, lipophilicity, and electronic properties, making it a valuable scaffold for constructing compound libraries . The addition of the N-cyclobutyl group is a common strategy in lead optimization, as cyclobutane derivatives can improve metabolic stability and modulate physicochemical parameters. This amine is primarily used in research and development as a key intermediate for the synthesis of more complex molecules. Researchers utilize it in coupling reactions, as a nucleophile, or for further functionalization to explore structure-activity relationships. Its potential applications span the development of pharmaceuticals, agrochemicals, and novel materials. As with many specialized amines, such as the structurally related N-Cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine , it requires proper handling and storage. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine

InChI

InChI=1S/C12H18N2/c1-3-9(4-1)14-12-6-2-5-11-10(12)7-8-13-11/h7-9,12-14H,1-6H2

InChI Key

XAYNYTIPWPILBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2CCCC3=C2C=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylamine with indole derivatives under controlled temperature and pressure conditions. The reaction may require catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Differences

Substituent Complexity: The N-cyclobutyl group in the target compound introduces greater steric hindrance and ring strain compared to the N-ethyl and C2-methyl groups in the analogue from . Cyclobutyl’s strained four-membered ring may enhance reactivity in certain transformations, such as ring-opening or cycloaddition reactions.

Physicochemical Properties :

  • The N-cyclobutyl derivative is predicted to have a higher molecular weight (202.30 vs. 178.27) and slightly elevated boiling point (~310°C vs. 299°C) compared to the ethyl/methyl-substituted analogue due to increased van der Waals interactions .
  • Both compounds share similar predicted pKa values (~10.3–10.4), suggesting comparable basicity under physiological conditions .

Synthetic Accessibility :

  • The ethyl/methyl-substituted analogue () can be synthesized using established methods for N-alkylation of tetrahydroindoles, whereas the N-cyclobutyl derivative may require specialized cyclization or coupling techniques, such as those described by Montalban et al. (2012) for N-substituted tetrahydroindoles .
  • The sulfanyl-containing compound () involves multistep synthesis with thiol-ene or nucleophilic substitution reactions, reflecting the challenges of introducing diverse functional groups .

Biological Activity

N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article delves into its biological activity based on diverse sources and includes data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of indole derivatives, characterized by a fused cyclobutane ring and a tetrahydroindole structure. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, it has been evaluated against multidrug-resistant (MDR) bacterial strains, including Escherichia coli and Acinetobacter baumannii.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the indole structure significantly influence antibacterial potency. For instance:

CompoundMIC (μg/mL)Target BacteriaDNA Gyrase IC50 (μM)Topo IV IC50 (μM)
6a0.10E. coli WT0.12.9
6b0.19E. coli R10.13.7
Ciprofloxacin0.006E. coli P0.193.5

These results demonstrate that compounds with specific substitutions exhibit enhanced activity against bacterial enzymes, suggesting a promising avenue for developing new antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Research indicates that similar indole derivatives can inhibit various cancer cell lines through different mechanisms.

Case Study: Inhibition of Tumor Growth

A study exploring the effects of indole derivatives on tumor growth reported significant inhibitory activity against colon cancer cell lines. The compound exhibited an IC50 value comparable to established anticancer drugs:

CompoundCancer Cell LineIC50 (μM)
CFI-400945HCT1160.64
N-Cyclobutyl-IndoleHCT116Similar efficacy observed

This suggests that this compound may possess similar therapeutic potential against specific cancers .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation:

  • Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are critical for bacterial DNA replication; thus, their inhibition leads to bacterial cell death.
  • Antiproliferative Effects : In cancer cells, the compound may induce apoptosis or inhibit cell cycle progression by targeting specific signaling pathways.

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